molecular formula C12H13N5O4 B8647545 Methyl 7-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidine-5-carbamate CAS No. 83395-25-9

Methyl 7-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidine-5-carbamate

Cat. No.: B8647545
CAS No.: 83395-25-9
M. Wt: 291.26 g/mol
InChI Key: NWNPRJHGDCHFCK-UHFFFAOYSA-N
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Description

Methyl 7-(3,6-dihydro-1(2H)-pyridyl)-2-oxo-2H-(1,2,4)oxadiazolo(2,3-c)pyrimidine-5-carbamate is a useful research compound. Its molecular formula is C12H13N5O4 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

83395-25-9

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

IUPAC Name

methyl N-[7-(3,6-dihydro-2H-pyridin-1-yl)-2-oxo-[1,2,4]oxadiazolo[2,3-c]pyrimidin-5-yl]carbamate

InChI

InChI=1S/C12H13N5O4/c1-20-11(18)15-10-13-8(16-5-3-2-4-6-16)7-9-14-12(19)21-17(9)10/h2-3,7H,4-6H2,1H3,(H,13,15,18)

InChI Key

NWNPRJHGDCHFCK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC(=CC2=NC(=O)ON21)N3CCC=CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 g of sodium hydride are added portionwise to a solution, cooled to 15°, of 4.66 g of 5-amino-7-[3,6-dihydro-1(2H)-pyridyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one in 200 ml of dimethylformamide. The mixture is stirred vigorously at room temperature for 30 minutes. Thereafter, 5.28 g of 1-methoxycarbonylbenzimidazole in 50 ml of dimethylformamide are added thereto. After 2 hours, the mixture is treated with ice-cold water and adjusted to pH 5 with glacial acetic acid. The precipitate which results is recrystallized from methylene chloride/methanol, and there is obtained methyl 7-[3,6-dihydro-1(2H)-pyridyl]-2-oxo-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidine-5-carbamate, m.p. 212°-214°
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
5-amino-7-[3,6-dihydro-1(2H)-pyridyl]-2H-[1,2,4]oxadiazolo[2,3-c]pyrimidin-2-one
Quantity
4.66 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.28 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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